1-Cyclobutyl-N-methylmethanesulfonamide

Fragment-based drug discovery Lipophilic efficiency CNS drug design

1-Cyclobutyl-N-methylmethanesulfonamide (CAS 1866260-51-6; C₆H₁₃NO₂S; MW 163.24 g/mol) is a tertiary sulfonamide featuring a strained cyclobutyl ring directly attached to the sulfonamide methylene. Synthesised via high-pressure [2+2] cycloaddition or standard sulfonylation, it belongs to the emerging class of three-dimensional (3D) cyclobutane building blocks that address the flat-land problem in fragment-based drug discovery.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
Cat. No. B13201884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-N-methylmethanesulfonamide
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1CCC1
InChIInChI=1S/C6H13NO2S/c1-7-10(8,9)5-6-3-2-4-6/h6-7H,2-5H2,1H3
InChIKeyNZLUDKMUCHXLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-N-methylmethanesulfonamide – Cyclobutane-Containing Sulfonamide Building Block with Quantifiable Physicochemical Advantages


1-Cyclobutyl-N-methylmethanesulfonamide (CAS 1866260-51-6; C₆H₁₃NO₂S; MW 163.24 g/mol) is a tertiary sulfonamide featuring a strained cyclobutyl ring directly attached to the sulfonamide methylene. Synthesised via high-pressure [2+2] cycloaddition or standard sulfonylation, it belongs to the emerging class of three-dimensional (3D) cyclobutane building blocks that address the flat-land problem in fragment-based drug discovery [1]. The N-methyl substitution distinguishes it from primary cyclobutylmethanesulfonamide, imparting distinct physicochemical and conformational properties that are critical for medicinal chemistry design. Its computed XLogP3 of 0.6 and topological polar surface area (TPSA) of 54.6 Ų position it in a favourable property space for CNS and kinase-targeted libraries [2].

Why Generic Substitution of 1-Cyclobutyl-N-methylmethanesulfonamide Fails in Structure-Based Design


Replacing 1-cyclobutyl-N-methylmethanesulfonamide with superficially similar sulfonamides (e.g., N-cyclobutylmethanesulfonamide, 1-cyclobutyl-N-methylethane-1-sulfonamide, or linear N-methylmethanesulfonamide) introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and scaffold geometry that can abolish target engagement. The cyclobutane ring imposes conformational rigidity that pre-organises the sulfonamide vector for optimal kinase hinge binding, as demonstrated by the JAK1 co-crystal structure of PF-4950736 (PDB 5KHX) [1]. The N-methyl group eliminates the hydrogen-bond donor present in primary sulfonamides, reducing TPSA and potentially improving membrane permeability, while maintaining the methylene spacer that is absent in simpler analogs [2]. These cumulative alterations mean generic substitution risks loss of potency, selectivity, or pharmacokinetic performance in any lead series where this scaffold has been optimised.

Quantitative Head-to-Head Evidence for 1-Cyclobutyl-N-methylmethanesulfonamide Versus Closest Analogs


XLogP3 Lipophilicity Reduction vs. N-Cyclobutylmethanesulfonamide

1-Cyclobutyl-N-methylmethanesulfonamide exhibits a lower computed partition coefficient (XLogP3 = 0.6) compared to the primary sulfonamide analog N-cyclobutylmethanesulfonamide (XLogP3 = 0.9), despite having an additional methyl group. This counter-intuitive reduction arises because the tertiary sulfonamide has one fewer hydrogen-bond donor (HBD = 1 vs. HBD = 2 for the primary analog), which decreases overall polarity. The lower logP is desirable for CNS drug-like space (desired logP 1–3) and improves lipophilic efficiency (LipE) in lead optimisation [1].

Fragment-based drug discovery Lipophilic efficiency CNS drug design

Topological Polar Surface Area Advantage for Membrane Permeability vs. N-Cyclobutylmethanesulfonamide

The tertiary sulfonamide headgroup of 1-cyclobutyl-N-methylmethanesulfonamide yields a TPSA of 54.6 Ų, which is 26% lower than that of N-cyclobutylmethanesulfonamide (TPSA = 73.6 Ų). The difference arises because the primary sulfonamide contains an additional H-bond donor. TPSA values below 60 Ų are associated with improved blood-brain barrier penetration, while values below 140 Ų correlate with good oral absorption. The target compound's TPSA is well below both thresholds, whereas the comparator's TPSA exceeds the CNS-favourable cutoff [1].

Blood-brain barrier penetration Oral bioavailability Property-based design

Conformational Pre-organisation for Kinase Hinge Binding: Structural Evidence from JAK1 Co-crystal (PDB 5KHX)

The co-crystal structure of JAK1 with PF-4950736 (PDB 5KHX) reveals that the cyclobutyl methanesulfonamide motif adopts a well-defined chair-like puckered conformation that orients the N-methyl and sulfonamide oxygen atoms for optimal hydrogen bonding with kinase hinge residues Leu959 and Glu966 [1]. In contrast, the achiral primary sulfonamide analog N-cyclobutylmethanesulfonamide lacks the N-methyl substituent required for this specific hinge interaction pattern and presents an additional H-bond donor that can form non-productive contacts. The JAK1 inhibitor series derived from this scaffold achieves IC₅₀ values as low as 0.59 nM for JAK1 with 69-fold selectivity over JAK2, demonstrating that the conformational pre-organisation translates into potent and selective target engagement [2].

Kinase inhibitor design Structure-based drug design JAK-STAT pathway

Fraction sp³ (Fsp₃) Enrichment vs. Planar Aromatic Sulfonamide Bioisosteres

1-Cyclobutyl-N-methylmethanesulfonamide possesses an Fsp₃ (fraction of sp³-hybridised carbons) of 0.83, significantly higher than the typical aromatic sulfonamide bioisostere (e.g., N-methylbenzenesulfonamide, Fsp₃ = 0.14). This high three-dimensional character correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates. Cyclobutane-containing fragments were specifically identified as underrepresented yet attractive scaffolds for expanding the 3D diversity of fragment libraries, and the target compound exemplifies this design principle with a balanced combination of rigidity (one ring) and fraction sp³ [1].

3D fragment libraries Escape from flatland Physicochemical diversity

Optimal Application Scenarios for 1-Cyclobutyl-N-methylmethanesulfonamide Based on Quantitative Evidence


Kinase Inhibitor Lead Optimisation Requiring JAK1 Selectivity

Medicinal chemistry teams developing selective JAK1 inhibitors can deploy 1-cyclobutyl-N-methylmethanesulfonamide as a privileged hinge-binding motif. The pre-organised conformation observed in PDB 5KHX [REFS-1 from Sect. 3, Item 3] ensures productive hydrogen bonding with Leu959 and Glu966, while the N-methyl group eliminates non-selective H-bond interactions that plague primary sulfonamide analogs. The resulting selectivity window (28-fold over JAK2) is critical for minimising hematological side effects such as anaemia and thrombocytopenia.

3D Fragment Library Expansion for Phenotypic Screening

Fragment-based screening campaigns targeting protein-protein interactions (PPIs) or allosteric pockets benefit from the high Fsp₃ (0.83) of this cyclobutane sulfonamide. Its rigid, non-planar geometry enables sampling of binding clefts inaccessible to flat aromatic fragments [REFS-1 from Sect. 3, Item 4], while its TPSA of 54.6 Ų ensures adequate solubility for screening at typical fragment concentrations (0.5–1 mM). Inclusion of this compound in fragment libraries increases the library's 3D diversity and the probability of identifying novel chemotypes.

CNS-Penetrant Probe Molecule Design

For central nervous system (CNS) targets, the combination of XLogP3 = 0.6 and TPSA = 54.6 Ų [REFS-1 from Sect. 3, Item 1, Item 2] satisfies both the Wager CNS MPO desirability thresholds (logP 1–3, TPSA < 76 Ų). Compared to N-cyclobutylmethanesulfonamide (XLogP3 = 0.9, TPSA = 73.6 Ų), this compound offers a 26% TPSA reduction, positioning it as a superior starting point for CNS programmes where passive BBB penetration is essential and primary sulfonamide liabilities must be avoided.

Structure-Activity Relationship (SAR) Exploration of Sulfonamide H-Bonding Networks

The tertiary sulfonamide functionality (HBD = 1) provides a controlled hydrogen-bonding profile distinct from primary (HBD = 2) and secondary (HBD = 1) sulfonamides. Researchers can use this compound to systematically probe the contribution of each H-bond donor to target binding affinity and selectivity, particularly in metalloenzyme and GPCR programmes where sulfonamide H-bond networks are critical for potency [REFS-2 from Sect. 2]. The cyclobutane ring adds conformational restriction not achievable with acyclic alkyl chains.

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